4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
CAS No.: 319906-50-8
Cat. No.: VC5769638
Molecular Formula: C12H13NO4
Molecular Weight: 235.239
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 319906-50-8 |
---|---|
Molecular Formula | C12H13NO4 |
Molecular Weight | 235.239 |
IUPAC Name | 4,6-dimethoxy-1-methylindole-2-carboxylic acid |
Standard InChI | InChI=1S/C12H13NO4/c1-13-9-4-7(16-2)5-11(17-3)8(9)6-10(13)12(14)15/h4-6H,1-3H3,(H,14,15) |
Standard InChI Key | BEBFQDDKTUAVDH-UHFFFAOYSA-N |
SMILES | CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol . The indole core is substituted with methoxy groups at positions 4 and 6, a methyl group at position 1, and a carboxylic acid at position 2 (Figure 1).
Table 1: Key Physicochemical Properties
The absence of reported density and melting point data underscores the need for further experimental characterization.
Structural Analysis
The methoxy groups at positions 4 and 6 enhance the compound’s electron-rich nature, potentially influencing its reactivity in electrophilic substitution reactions. The methyl group at position 1 stabilizes the indole ring against oxidation, while the carboxylic acid moiety enables functionalization via esterification or amidation .
Synthetic Methodologies
Fischer Indole Synthesis
A common route to indole derivatives involves the Fischer indole synthesis, which typically starts with phenylhydrazine and a ketone or aldehyde under acidic conditions. For 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, synthetic steps may include:
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Methoxy Group Introduction: Directed ortho-metallation or nucleophilic aromatic substitution to install methoxy groups at positions 4 and 6.
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Methylation: Quaternization of the indole nitrogen using methyl iodide or dimethyl sulfate.
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Carboxylic Acid Formation: Oxidation of a pre-existing methyl ester or direct carboxylation at position 2 .
Table 2: Representative Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Methoxylation | NaOMe, CuI, DMF, 100°C | 62% |
2 | N-Methylation | CH₃I, K₂CO₃, acetone, reflux | 85% |
3 | Carboxylation | CO₂, Pd catalyst, 80°C | 48% |
Note: Yields are hypothetical and based on analogous indole syntheses .
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to optimize temperature and pressure conditions, improving yield and purity. Automated purification systems (e.g., preparative HPLC) are critical for isolating the final product.
Biological Activity and Applications
Anticancer Screening
Preliminary studies on methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate (a related ester) revealed cytotoxic effects against A431 skin cancer cells (IC₅₀ ≈ 15 µM). Decarboxylation or functionalization of the carboxylic acid group in 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid could modulate its bioavailability and target affinity.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
Compound | Substituents | Bioactivity |
---|---|---|
4,6-Dimethoxy-1H-indole-2-carboxylic acid | No methyl at N1 | Unreported |
4,6-Dimethyl-1H-indole-2-carboxylic acid | Methyl at C4/C6, no methoxy | Antitubercular activity |
Target compound | Methoxy at C4/C6, methyl at N1 | Exploratory antiviral |
The N1-methyl and C4/C6-methoxy groups in 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid may enhance metabolic stability compared to unmethylated analogues .
Future Directions and Challenges
Mechanistic Studies
Elucidating the compound’s molecular targets (e.g., kinase inhibition, protease binding) is essential. Computational docking studies could predict interactions with viral or cancer-related proteins.
Synthetic Optimization
Improving carboxylation yields and developing enantioselective routes remain priorities. Catalytic asymmetric synthesis could access chiral derivatives for structure-activity relationship (SAR) studies.
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